1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, trifluoromethylthio, and ketone functional groups
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions, forming alcohols or carboxylic acids.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The ketone group can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one include:
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positional isomers, leading to variations in reactivity and applications.
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent, it shares the trifluoromethylthio group but differs in its overall structure and reactivity
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C11H10BrF3OS |
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Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-9(6-12)10(5-8)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
QJXVEXCPUMVRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)SC(F)(F)F |
Origin of Product |
United States |
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